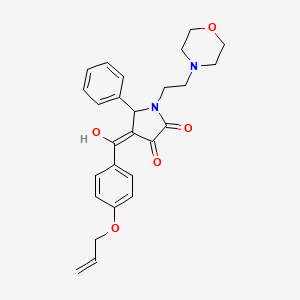

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one

Description

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is an organic compound that boasts unique chemical and physical properties, making it a subject of interest in various scientific research fields. It integrates a pyrrole core substituted with diverse functional groups, rendering it versatile for numerous applications.

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5/c1-2-16-33-21-10-8-20(9-11-21)24(29)22-23(19-6-4-3-5-7-19)28(26(31)25(22)30)13-12-27-14-17-32-18-15-27/h2-11,23,29H,1,12-18H2/b24-22+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWUITVIOZPSMK-ZNTNEXAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one generally involves multi-step organic reactions:

Formation of 4-(allyloxy)benzoyl chloride

Reagents: 4-hydroxybenzaldehyde, allyl bromide, and thionyl chloride.

Conditions: Conducted under anhydrous conditions, utilizing a solvent like dichloromethane.

Synthesis of the pyrrole core

Reagents: Benzaldehyde, primary amine, and α-haloketone.

Conditions: Conducted under reflux conditions in ethanol.

Final coupling

Reagents: 4-(allyloxy)benzoyl chloride, synthesized pyrrole core, and morpholine.

Conditions: Utilizes a base such as triethylamine, conducted in a solvent like dichloromethane at ambient temperature.

Industrial Production Methods

Industrial-scale production often mirrors the laboratory synthesis but utilizes continuous flow reactors to ensure optimal yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one participates in various chemical reactions, including:

Oxidation: : Converts hydroxyl groups to carbonyl groups.

Reduction: : Converts carbonyl groups to alcohols.

Substitution: : Alkoxy groups can be replaced under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: : Typically uses reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: : Uses reagents such as sodium borohydride (NaBH₄) in methanol.

Substitution: : Uses acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) in aqueous solutions.

Major Products

Oxidation: : Yields corresponding ketones.

Reduction: : Yields primary or secondary alcohols.

Substitution: : Yields substituted derivatives maintaining the pyrrole core structure.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a pivotal molecule for studying reaction mechanisms and as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound's structural analogs are explored for potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. Its unique structure allows it to interact with biological macromolecules, influencing various biochemical pathways.

Industry

Industrially, the compound finds applications in the development of advanced materials, including polymers and composites, due to its robust chemical properties and versatility.

Mechanism of Action

The action mechanism of 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one depends on its interaction with molecular targets:

Molecular Targets: : Enzymes, receptors, and nucleic acids.

Pathways Involved: : Alters enzyme kinetics, receptor binding affinity, and nucleic acid interactions, thereby modulating cellular processes like signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Unique Features

Compared to other pyrrole-based compounds, 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one stands out for its multifunctional groups, enhancing its reactivity and range of applications.

Similar Compounds

2,5-Dimethyl-1H-pyrrole-3,4-dicarboxylic acid: : Shares the pyrrole core but lacks the complex substituents.

3-Ethyl-2,4-dimethyl-1H-pyrrole-5-carboxaldehyde: : Similar core structure but different functional group orientation.

4-(Bromomethyl)benzoyl-pyrrole derivatives: : Contains benzoyl-pyrrole core with halogen functional groups instead of allyloxy groups.

While this compound shares some structural elements with its analogs, its unique combination of functional groups provides it with distinct properties and uses.

Biological Activity

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound notable for its diverse structural features, which include an allyloxy group, a benzoyl moiety, a hydroxyl group, and a morpholinoethyl side chain. These characteristics suggest significant potential for various biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through detailed analysis, including data tables and relevant case studies.

The compound has the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C26H28N2O5 |

| Molecular Weight | 448.5 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 8 |

| Topological Polar Surface Area | 79.3 Ų |

These properties indicate a moderate lipophilicity and potential for interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Antimicrobial Activity : Compounds similar to this pyrrole derivative have shown effectiveness against various microbial strains.

- Antioxidant Properties : The presence of hydroxyl groups contributes to radical scavenging capabilities.

- Neuroprotective Effects : Pyrrolidine derivatives are known for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, we can compare it to other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-benzoylphenol | Benzoyl and phenolic groups | Antimicrobial |

| 3-hydroxyflavone | Hydroxyl and carbonyl groups | Antioxidant |

| Pyrrolidine derivatives | Pyrrole ring and amine groups | Neuroprotective |

| 5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | Pyrrole ring with pyridine substituent | Anticancer |

These comparisons illustrate that while there are similarities in structure, the specific combination of functional groups in the target compound may confer unique properties not found in others.

Study on Antioxidant Activity

A study evaluated the antioxidant activity of various pyrrole derivatives, including our compound. The results indicated that:

- At a concentration of 100 μM, the compound exhibited moderate radical-scavenging activity.

- The presence of the allyloxy group was linked to enhanced antioxidant effects compared to other derivatives lacking this feature.

Inhibition of Lipoxygenase

Another research focused on the anti-lipoxygenase activity of pyrrole derivatives. The findings revealed that:

- The compound showed significant inhibitory activity against soybean lipoxygenase.

- Its effectiveness was comparable to established reference compounds such as nordihydroguaiaretic acid (NDGA).

Understanding the pharmacodynamics of this compound involves studying its interactions with biological targets. Preliminary interaction studies suggest that:

- The morpholinoethyl side chain may enhance binding affinity to specific receptors or enzymes.

- The hydroxyl group could play a crucial role in mediating interactions through hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.